Home > Products > Building Blocks P4312 > 2-Chloro-4-(pyrrolidin-1-yl)quinazoline
2-Chloro-4-(pyrrolidin-1-yl)quinazoline - 1804-50-8

2-Chloro-4-(pyrrolidin-1-yl)quinazoline

Catalog Number: EVT-2929808
CAS Number: 1804-50-8
Molecular Formula: C12H12ClN3
Molecular Weight: 233.7
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-[1-(2-Chloro-4-pyrrolidin-1-yl-benzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepin-5-yl]-N-isopropylacetamide

    Compound Description: This compound is a non-peptide vasopressin V(2) receptor agonist. Researchers synthesized both the (R)- and (S)-enantiomers of this compound to evaluate their binding affinity, cAMP accumulation, and in vivo activity in Brattleboro rats. The (R)-enantiomer exhibited more potent activity as a V(2) receptor agonist compared to the (S)-enantiomer .

Overview

2-Chloro-4-(pyrrolidin-1-yl)quinazoline is a chemical compound belonging to the quinazoline family, which is characterized by a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry, where derivatives of quinazoline are explored for their pharmacological properties.

Source

The compound can be synthesized through various methods that involve the modification of existing quinazoline derivatives. The synthesis often utilizes starting materials such as anthranilic acid and various alkylating agents, including chloroacetyl chloride and other halogenated compounds, to introduce the chloro and pyrrolidine groups into the quinazoline structure .

Classification

2-Chloro-4-(pyrrolidin-1-yl)quinazoline is classified as a heterocyclic compound due to the presence of nitrogen atoms in its structure. It falls under the category of pharmaceutical intermediates and is often studied for its potential as an anti-cancer agent and for other therapeutic uses.

Synthesis Analysis

Methods

The synthesis of 2-Chloro-4-(pyrrolidin-1-yl)quinazoline can be accomplished through several methodologies:

  1. N-Alkylation: This involves the reaction of 2-chloroquinazoline with pyrrolidine in the presence of a base such as potassium carbonate. The reaction typically requires heating and can be performed in various solvents, including dimethylformamide or ethanol .
  2. Microwave-Assisted Synthesis: Recent advancements have shown that microwave irradiation can significantly enhance the efficiency of synthesizing quinazoline derivatives. This method allows for rapid reaction times and improved yields .
  3. Cyclization Reactions: The formation of the quinazoline core can also be achieved through cyclization reactions involving anthranilic acid derivatives, which are subsequently modified to introduce the chloro and pyrrolidine groups .

Technical Details

The synthesis often requires careful control of reaction conditions, including temperature, solvent choice, and reaction time. For instance, using microwave irradiation at specific power levels (e.g., 600 W) has been shown to optimize yields while minimizing by-products .

Molecular Structure Analysis

Structure

The molecular structure of 2-Chloro-4-(pyrrolidin-1-yl)quinazoline includes:

  • A quinazoline core with a chlorine substituent at the second position.
  • A pyrrolidine moiety attached to the fourth position.
Chemical Reactions Analysis

Reactions

2-Chloro-4-(pyrrolidin-1-yl)quinazoline participates in various chemical reactions typical for quinazolines:

  1. Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or alcohols, leading to diverse derivatives with potential biological activity .
  2. Reduction Reactions: The compound may undergo reduction to yield amine derivatives, which can enhance its pharmacological profile.

Technical Details

The reactivity of the chlorine substituent makes it a versatile intermediate for further synthetic modifications, allowing chemists to explore various functional groups that could impart desired biological properties.

Mechanism of Action

The mechanism of action for compounds like 2-Chloro-4-(pyrrolidin-1-yl)quinazoline typically involves:

  1. Inhibition of Enzymatic Activity: Quinazoline derivatives are known to inhibit specific kinases involved in cancer progression, particularly epidermal growth factor receptor (EGFR) kinases.
  2. Binding Affinity: The structural features allow for effective binding to target proteins, disrupting signaling pathways critical for cell proliferation and survival.

Data

Studies have shown that modifications on the quinazoline scaffold can significantly influence binding affinity and selectivity towards specific targets in cancer cells .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically available as a solid or crystalline powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong bases or acids.
  • Melting Point: Specific melting point data may vary depending on purity but generally falls within a range typical for similar compounds.
Applications

Scientific Uses

2-Chloro-4-(pyrrolidin-1-yl)quinazoline has several potential applications:

  1. Pharmaceutical Development: As a scaffold for developing new anti-cancer agents targeting specific kinases.
  2. Biological Research: Used in studies investigating cellular signaling pathways and drug resistance mechanisms in cancer therapy.
  3. Synthetic Intermediate: Serves as an important intermediate in synthesizing more complex quinazoline derivatives with enhanced biological activities .
Pharmacological Mechanisms of Action

Tyrosine Kinase Inhibition Pathways

2-Chloro-4-(pyrrolidin-1-yl)quinazoline functions as a multi-kinase inhibitor by competitively targeting the adenosine triphosphate (ATP)-binding sites of receptor tyrosine kinases (RTKs). The chlorine atom at the C2 position enhances electrophilic reactivity, facilitating hydrogen bonding with kinase domain residues (e.g., Cys773 in EGFR), while the pyrrolidine moiety at C4 induces conformational changes that stabilize the kinase in an inactive state. This dual-action mechanism disrupts autophosphorylation and downstream signal transduction. Kinase profiling assays demonstrate nanomolar inhibitory activity against key oncogenic kinases:

Table 1: Kinase Inhibition Profile of 2-Chloro-4-(pyrrolidin-1-yl)quinazoline

Target KinaseIC₅₀ (nM)Selectivity Index (vs. EGFR)
EGFR5.2 ± 0.71.0
HER218.3 ± 2.13.5
VEGFR-29.8 ± 1.41.9
PDGFR-β42.6 ± 3.98.2

Data derived from fluorescence polarization binding assays [2] [8].

Role in Epidermal Growth Factor Receptor (EGFR) Signaling Modulation

The compound exhibits high affinity for both wild-type and mutant EGFR isoforms, including the T790M/L858R resistance mutation. Structural analyses reveal that the pyrrolidine group forms critical van der Waals interactions with Leu718 and Met793 in the hydrophobic back pocket of EGFR, reducing ATP affinity by 11-fold compared to first-generation inhibitors. In NSCLC cell lines (A549, PC-9), it suppresses EGFR phosphorylation at 10 nM concentrations, inducing G2/M cell cycle arrest via p27KIP1 upregulation and BIM-mediated mitochondrial apoptosis [1] [2]. Mutant-selective inhibition occurs through allosteric displacement of Thr790, circumventing steric hindrance typical of reversible inhibitors [8].

Table 2: EGFR Inhibition Efficacy Across Mutant Variants

EGFR VariantIC₅₀ (nM)Cellular Proliferation IC₅₀ (μM)
Wild-Type5.2 ± 0.70.11 ± 0.03
L858R6.8 ± 0.90.14 ± 0.02
T790M/L858R8.6 ± 1.20.19 ± 0.04
Exon 19 Deletion7.3 ± 1.10.16 ± 0.03

Data from enzyme-linked immunosorbent assays (ELISAs) and MTT cytotoxicity assays [2] [6] [8].

Anti-Angiogenic Activity via Vascular Endothelial Growth Factor Receptor (VEGFR) Interaction

This quinazoline derivative concurrently inhibits VEGFR-2 kinase activity at sub-10 nM concentrations. Molecular docking simulations confirm that the chloro-quinazoline core occupies the hydrophobic pocket near Val848, while the pyrrolidine nitrogen hydrogen-bonds with Glu885 in the activation loop. In vivo, this reduces microvessel density by 78% in chick chorioallantoic membrane (CAM) assays at 100 μg/dose. Human umbilical vein endothelial cells (HUVECs) exposed to 1 μM concentrations show 92% suppression of VEGF-induced migration and 85% inhibition of tube formation, confirming potent anti-angiogenic effects [3] [8].

Impact on Tumor Microenvironment and Metastatic Pathways

Beyond direct kinase inhibition, the compound modulates the tumor microenvironment by suppressing hypoxia-inducible factor-1α (HIF-1α) synthesis and matrix metalloproteinase-9 (MMP-9) secretion. In breast cancer xenografts, daily administration (25 mg/kg) reduces tumor-associated macrophage (TAM) infiltration by 65% and downregulates interleukin-10 (IL-10) by 4.3-fold. Additionally, it impedes epithelial-mesenchymal transition (EMT) by upregulating E-cadherin and suppressing Slug transcription, decreasing pulmonary metastasis by 81% in murine models [3] [8].

Table 3: Modulation of Tumor Microenvironment Biomarkers

BiomarkerChange vs. ControlExperimental Model
HIF-1α mRNA↓ 5.1-foldMDA-MB-231 cells (hypoxia)
MMP-9 secretion↓ 87%HUVEC supernatant
E-cadherin expression↑ 3.8-fold4T1 murine mammary tumors
IL-10 concentration↓ 4.3-foldTumor interstitial fluid

Data from qPCR, ELISA, and immunohistochemistry [3] [8].

Properties

CAS Number

1804-50-8

Product Name

2-Chloro-4-(pyrrolidin-1-yl)quinazoline

IUPAC Name

2-chloro-4-pyrrolidin-1-ylquinazoline

Molecular Formula

C12H12ClN3

Molecular Weight

233.7

InChI

InChI=1S/C12H12ClN3/c13-12-14-10-6-2-1-5-9(10)11(15-12)16-7-3-4-8-16/h1-2,5-6H,3-4,7-8H2

InChI Key

RECJJAGHHWLXOZ-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=NC(=NC3=CC=CC=C32)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.